

Gold-Catalyzed Cycloaromatization of Enyne Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed cycloaromatization of enyne derivatives. This powerful synthetic strategy offers an efficient and atom-economical route to construct complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutically active compounds.

Introduction

Gold catalysts, particularly gold(I) complexes, have emerged as exceptional tools in organic synthesis due to their strong affinity for carbon-carbon multiple bonds.[1][2] In the context of enyne cycloaromatization, gold catalysts activate the alkyne moiety, facilitating a nucleophilic attack by the tethered alkene.[2] This process can proceed through various mechanistic pathways, primarily the 5-exo-dig or 6-endo-dig cyclizations, leading to a diverse array of molecular architectures.[2][3] The reaction conditions are often mild, and the catalysts tolerate a wide range of functional groups, making this methodology highly valuable for complex molecule synthesis.[1]

Mechanistic Overview

The generally accepted mechanism for gold-catalyzed enyne cycloisomerization begins with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the alkene.



There are two primary cyclization pathways:

- 5-exo-dig Cyclization: The alkene attacks the internal carbon of the activated alkyne, leading to the formation of a five-membered ring and an exocyclic gold carbene intermediate. This pathway is often favored and leads to the formation of bicyclo[3.1.0]hexane systems.[4]
- 6-endo-dig Cyclization: The alkene attacks the terminal carbon of the activated alkyne, resulting in a six-membered ring and an endocyclic gold carbene.[2][3]

The resulting gold carbene intermediate can then undergo various transformations, including rearrangement, protonolysis, or reaction with other nucleophiles, to afford the final aromatic or polycyclic product.

Data Presentation

The following tables summarize quantitative data from representative gold-catalyzed cycloaromatization reactions of various enyne derivatives.

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes[5]

Entry	Substra te	Catalyst System	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	1,5- Allenyne (2a)	[(Ph₃PAu)₃O]BF₄	CHCl₃	60	1	Triene (3a)	88
2	Substitut ed 1,5- Allenyne	[(Ph₃PAu)₃O]BF₄	CHCl₃	60	2	Substitut ed Triene	85
3	Tether- Substitut ed Allenyne	[(Ph₃PAu)₃O]BF₄	CHCl₃	60	1.5	Substitut ed Triene	92

Isolated yields after flash column chromatography.[5]



Table 2: NHC-Gold(I)-Catalyzed Cyclization/Hydroboration of 1,6-Enynes[4]

Entry	Enyne Substrate	Borane Source	Catalyst	Product	Yield (%)
1	N-Tosyl-1,6- enyne	H-Bpin	IPrAuCl/AgSb F ₆	Bicyclo[3.1.0] hexane borane	85
2	Oxygen- tethered 1,6- enyne	H-Bpin	IPrAuCl/AgSb F ₆	Bicyclo[3.1.0] hexane borane	78
3	Malonate- derived 1,6- enyne	H-Bpin	IPrAuCl/AgSb F ₆	Bicyclo[3.1.0] hexane borane	92

Reactions were typically carried out under mild conditions.[4]

Table 3: Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides[1]

Entry	N- Allylynamid e Substrate	Oxidant	Catalyst System	Product	Yield (%)
1	Phenyl- substituted	Pyridine N- oxide	IMesAuCI/Ag BF4	3-Aza- bicyclo[3.1.0] hexan-2-one	82
2	Ester- functionalized	Pyridine N- oxide	IMesAuCI/Ag BF4	3-Aza- bicyclo[3.1.0] hexan-2-one	75
3	Alkyl- substituted	Pyridine N- oxide	IMesAuCI/Ag BF4	3-Aza- bicyclo[3.1.0] hexan-2-one	88

IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene[1]



Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes[5]

- Materials:
 - 1,5-Allenyne substrate
 - [(Ph₃PAu)₃O]BF₄ (Tris(triphenylphosphinegold)oxonium tetrafluoroborate)
 - Chloroform (CHCl₃), anhydrous
 - Argon or Nitrogen gas for inert atmosphere
 - Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
 - Magnetic stirrer and heating plate

Procedure:

- 1. To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 1,5-allenyne substrate (1.0 equiv).
- 2. Dissolve the substrate in anhydrous chloroform (concentration typically 0.1 M).
- 3. Add the gold catalyst, [(Ph₃PAu)₃O]BF₄ (0.01 equiv, 1 mol%).
- 4. Heat the reaction mixture to 60 °C with vigorous stirring.
- 5. Monitor the reaction progress by thin-layer chromatography (TLC).
- 6. Upon completion, cool the reaction mixture to room temperature.
- 7. Concentrate the mixture under reduced pressure.
- 8. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).



9. Characterize the purified product by standard analytical techniques (NMR, IR, MS).

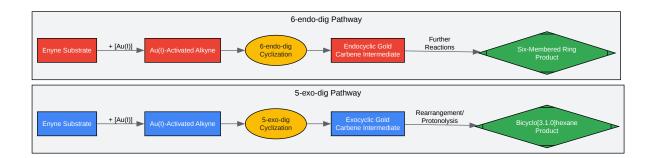
Protocol 2: General Procedure for NHC-Gold(I)-Catalyzed Cyclization/Hydroboration of 1,6-Enynes[4]

- Materials:
 - 1,6-Enyne substrate
 - Pinacolborane (H-Bpin)
 - (IPr)AuCl (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I))
 - Silver hexafluoroantimonate (AgSbF₆)
 - Dichloromethane (CH₂Cl₂), anhydrous
 - Inert atmosphere glovebox or Schlenk line
 - Standard laboratory glassware
- Procedure:
 - 1. Inside a glovebox, add (IPr)AuCl (0.025 equiv) and AgSbF₆ (0.025 equiv) to a vial.
 - 2. Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes to generate the active cationic gold catalyst.
 - 3. In a separate flask, dissolve the 1,6-enyne substrate (1.0 equiv) in anhydrous dichloromethane.
 - 4. Add the catalyst solution to the substrate solution.
 - 5. Add pinacolborane (1.2 equiv) to the reaction mixture.
 - 6. Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
 - 7. Once the reaction is complete, quench the reaction by exposing it to air.



- 8. Filter the mixture through a short pad of silica gel, eluting with dichloromethane.
- 9. Concentrate the filtrate under reduced pressure.
- 10. Purify the residue by flash column chromatography to afford the bicyclo[3.1.0]hexane borane product.

Visualizations Reaction Mechanisms

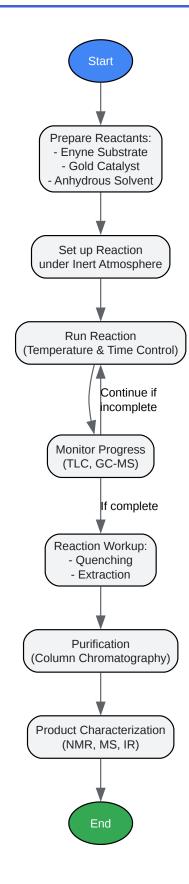


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Caption: General mechanistic pathways for gold-catalyzed enyne cycloaromatization.

Experimental Workflow





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Caption: A typical experimental workflow for gold-catalyzed cycloaromatization.



Applications in Drug Development

The carbocyclic and heterocyclic scaffolds produced through gold-catalyzed enyne cycloaromatization are key structural motifs in many biologically active molecules and natural products.[6] This methodology provides a powerful tool for medicinal chemists to rapidly access libraries of complex molecules for drug discovery programs.

For instance, the synthesis of bicyclo[3.1.0]hexane derivatives is of particular interest as this framework is present in several natural products with potential therapeutic properties.[7] The ability to functionalize these scaffolds through subsequent reactions of the borane products (as seen in Protocol 2) further expands the chemical space that can be explored.[8]

The development of enantioselective variants of these reactions is a major focus, as the stereochemistry of a drug candidate is often critical to its biological activity.[4] The use of chiral ligands on the gold catalyst can induce asymmetry, leading to the selective formation of one enantiomer.

While direct examples of marketed drugs synthesized via this method are still emerging, the efficiency and versatility of gold-catalyzed enyne cycloaromatization position it as a highly promising strategy for the future of drug development, particularly in the synthesis of complex natural product analogs and novel heterocyclic entities.

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